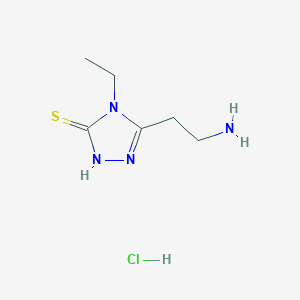

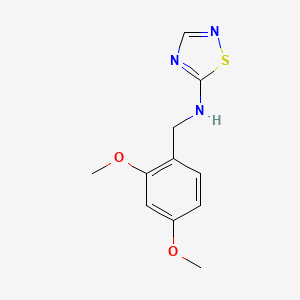

5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride

Vue d'ensemble

Description

The compound “5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride” is a derivative of triazole. Triazoles are a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse range of biological activities .

Molecular Structure Analysis

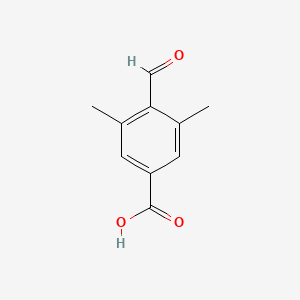

The molecular structure would be based on the 1,2,4-triazole core, with the 2-aminoethyl and ethyl groups, and a thiol group attached. The exact structure would depend on the positions of these substitutions on the triazole ring .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, often serving as versatile intermediates in the synthesis of more complex organic molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and reactivity could be influenced by the presence and position of the various functional groups .Applications De Recherche Scientifique

Reactivity and Pharmacological Activities

Compounds with open thiogroup, including derivatives of 1,2,4-triazole-3-thiones, have shown significant antioxidant and antiradical activities, with positive impacts on biochemical processes in patients exposed to high doses of radiation. These compounds, due to their free SH-group, are compared to biogenic amino acids such as cysteine. Recent studies highlight the chemical transformations and pharmacological activities of 1,2,4-triazoles-3-thiones, indicating their potential in synthesizing biologically active derivatives with varied pharmacological properties (Kaplaushenko, 2019).

Biological Features of Derivatives

The search for new, biologically active 1,2,4-triazole derivatives is driven by the need for more rational synthetic methods. These compounds exhibit a range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. A detailed analysis of the literature reveals the promising direction of scientific research in synthesizing and studying the biological activities of these derivatives, pointing to their significant potential in medical and pharmaceutical applications (Ohloblina, 2022).

Novel Derivatives and Patent Insights

The triazoles family, including 1,2,4-triazole derivatives, is of great importance for developing new drugs with diverse biological activities. Recent patents have focused on the synthesis and biological evaluation of these compounds, highlighting their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The need for new, efficient preparations considering green chemistry and sustainability is emphasized, along with the development of new prototypes for emerging diseases and resistant bacteria (Ferreira et al., 2013).

Synthesis and Properties

The synthesis and study of the physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have shown that these compounds are of interest not only to the pharmaceutical, medical, and veterinary fields but also to engineering, metallurgical, and agricultural areas. Their wide use in practice for optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors highlights their versatility and potential for further research and development (Parchenko, 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(2-aminoethyl)-4-ethyl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S.ClH/c1-2-10-5(3-4-7)8-9-6(10)11;/h2-4,7H2,1H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHJCCPGNJRZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)

![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)

![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide](/img/structure/B1443133.png)

![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine](/img/structure/B1443137.png)